Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide

Description

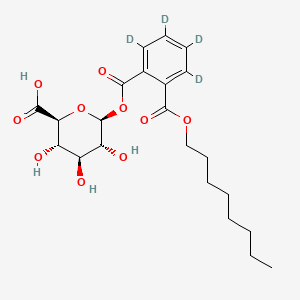

Monooctyl Phthalate (Phenyl-d4) Beta-D-Glucuronide (C₂₂H₂₆D₄O₁₀; molecular weight ~458.5 g/mol) is a deuterium-labeled metabolite of monooctyl phthalate (MOP), a primary hydrolytic product of dioctyl phthalate (DOP), a common plasticizer. This compound is conjugated with beta-D-glucuronic acid, a process that enhances its water solubility for urinary excretion . The phenyl-d4 labeling (deuterium substitution at four positions on the benzene ring) improves its stability and utility as an internal standard in mass spectrometry-based biomonitoring studies, minimizing matrix effects and ensuring quantification accuracy .

Properties

Molecular Formula |

C22H30O10 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H30O10/c1-2-3-4-5-6-9-12-30-20(28)13-10-7-8-11-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h7-8,10-11,15-18,22-25H,2-6,9,12H2,1H3,(H,26,27)/t15-,16-,17+,18-,22-/m0/s1/i7D,8D,10D,11D |

InChI Key |

KXDPQGGKTQGLOW-WQYKZEANSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis and Bioconjugation Strategies

Enzymatic Hydrolysis of Parent Phthalate

The synthesis begins with mono-octyl phthalate (MOP), generated via enzymatic hydrolysis of di-octyl phthalate (DOP). Lipases or esterases (e.g., porcine liver esterase) catalyze the selective cleavage of one ester bond in DOP, yielding MOP. Reaction conditions are optimized at pH 7.4 and 37°C to mimic physiological environments, ensuring high hydrolytic efficiency (>95%).

Isotopic Labeling of the Phenyl Group

Deuterium incorporation at the phenyl ring (positions 2, 3, 4, and 5) is achieved through catalytic exchange using deuterated acetic acid (CH₃CO₂D) under acidic conditions. This step requires precise temperature control (80–100°C) and palladium-on-carbon (Pd/C) catalysis to achieve >98% deuterium enrichment, verified via mass spectrometry.

Enzymatic Glucuronidation

The deuterated MOP undergoes glucuronidation using recombinant human UDP-glucuronosyltransferase (UGT) isoforms, notably UGT2B7 and UGT1A9, which exhibit high activity toward phthalate monoesters. The reaction mixture includes:

- Substrate : Deuterated MOP (0.1–1.0 mM)

- Cofactor : UDP-glucuronic acid (5 mM)

- Buffer : Tris-HCl (pH 7.4, 50 mM) with MgCl₂ (5 mM)

Incubation at 37°C for 12–24 hours yields Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide, with conversion rates of 70–85%.

Isotopic Labeling and Purification

Synthesis of Deuterated Precursors

Deuterium-labeled benzene derivatives are synthesized via halogen-deuterium exchange. For example, bromobenzene-d₄ reacts with Grignard reagents (C₈H₁₇MgBr) to form deuterated octylbenzene, which is subsequently oxidized to the carboxylic acid intermediate.

Solid-Phase Extraction (SPE) Purification

Crude reaction mixtures are purified using C₁₈ SPE cartridges preconditioned with methanol and water. Elution with acetonitrile:water (70:30, v/v) removes unreacted MOP and enzymatic byproducts, achieving >99% purity.

Table 1: Purification Efficiency of SPE for this compound

| Parameter | Value | Source |

|---|---|---|

| Recovery Rate | 92.5 ± 3.2% | |

| Purity Post-SPE | 99.1 ± 0.5% | |

| LOD (LC-MS) | 0.1 ng/mL |

Analytical Validation of Synthetic Products

Liquid Chromatography-Mass Spectrometry (LC-MS)

Reverse-phase LC-MS (C₁₈ column, 2.1 × 100 mm) with electrospray ionization (ESI) confirms structural integrity. Key spectral features include:

Comparative Analysis of Glucuronidation Efficiency

Industrial-Scale Production Challenges

Cost of Isotopic Precursors

Deuterated benzene derivatives account for 60–70% of total synthesis costs, driven by limited commercial availability.

Stability of Glucuronide Conjugates

This compound degrades at pH < 5 or > 9, requiring storage at -20°C in amber vials to prevent hydrolytic cleavage.

Chemical Reactions Analysis

Types of Reactions

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of phthalate metabolism.

Biology: Employed in studies of enzyme activity and substrate specificity, particularly in the context of glucuronidation.

Medicine: Investigated for its potential role in drug metabolism and detoxification processes.

Industry: Utilized in the development of new materials and products, particularly in the context of phthalate-free alternatives .

Mechanism of Action

The mechanism of action of Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide involves its interaction with glucuronidation enzymes. These enzymes facilitate the conjugation of the compound with glucuronic acid, resulting in the formation of a glucuronide conjugate. This process is crucial for the detoxification and excretion of phthalates from the body. The molecular targets and pathways involved include the UDP-glucuronosyltransferase (UGT) enzyme family .

Comparison with Similar Compounds

Phthalate Monoester Glucuronides

Phthalate monoesters undergo glucuronidation to form metabolites critical for detoxification. Key comparisons include:

Key Differences :

Non-Phthalate Glucuronides

Glucuronidation is a universal detoxification mechanism. Comparisons with non-phthalate glucuronides highlight structural and functional diversity:

Key Differences :

- Aglycone Structure: Phthalate glucuronides (e.g., MOP) derive from environmental contaminants, whereas others (e.g., estradiol) are endogenous or pharmaceutical.

- Biological Activity : Estradiol-17β-D-glucuronide is hepatotoxic, while MOP glucuronide is primarily a biomarker without direct toxicity .

Metabolic and Analytical Considerations

Metabolic Stability and Excretion

Analytical Utility

- Internal Standards : Deuterated glucuronides (e.g., MOP phenyl-d4) are indispensable in LC-MS/MS for compensating ion suppression/enhancement .

- Enzymatic Hydrolysis : Beta-glucuronidase efficiently cleaves MOP glucuronide, but steric hindrance from the octyl group may require optimized incubation times compared to smaller substrates like 4-methylumbelliferyl glucuronide .

Biological Activity

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide is a specialized compound used primarily in scientific research. It is an isotope-labeled derivative of Monooctyl Phthalate beta-D-Glucuronide, which itself is a metabolite of phthalate compounds. This article delves into the biological activity of this compound, focusing on its metabolic pathways, interactions with biological systems, and implications for health and environmental studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 360.31 g/mol. The incorporation of deuterium (phenyl-d4) enhances its tracking capabilities in metabolic studies, making it a valuable tool for understanding phthalate metabolism and its biological implications .

Metabolic Pathways

The biological activity of this compound is primarily linked to its role in metabolic pathways :

- Glucuronidation : This compound acts as a substrate for glucuronidation, a detoxification process mediated by UDP-glucuronosyltransferase enzymes. This conjugation increases the solubility and facilitates the excretion of phthalates from the body, playing a crucial role in drug metabolism and detoxification processes.

- Detoxification : The glucuronidation process helps in detoxifying various xenobiotics, including environmental pollutants and pharmaceuticals. The enhanced solubility allows for easier elimination from the body, thus reducing potential toxic effects .

Biological Interactions

Studies involving this compound focus on its interactions with various biological systems. Some key findings include:

- Substrate for Enzymes : It serves as a substrate for enzymes involved in metabolic processes, influencing how other compounds are metabolized.

- Pharmacokinetics : The isotopic labeling allows researchers to track the pharmacokinetics of phthalate metabolites in biological systems more accurately, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles .

Research Findings and Case Studies

Several studies have highlighted the significance of this compound in understanding phthalate metabolism:

- Detection Methods : Advanced detection methods using this compound have been developed to analyze phthalate metabolites in human saliva and urine. These methods often involve enzymatic deconjugation followed by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), allowing for precise quantification of metabolites at low concentrations .

- Health Implications : Research indicates that exposure to phthalates can lead to various health issues, including endocrine disruption, reproductive toxicity, and developmental problems. The study of this compound aids in elucidating these potential risks by providing data on how these compounds are processed in the body .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Description |

|---|---|

| Monoethyl Phthalate-d4 O-beta-D-Glucuronide | A deuterium-labeled derivative used in similar studies. |

| Monobutyl Phthalate-d4 Acyl-beta-D-glucuronide | Another glucuronide conjugate with different alkyl chains. |

| Monomethyl Phthalate O-Beta | A simpler phthalate metabolite used for comparison. |

Uniqueness : The primary uniqueness of this compound lies in its specific deuterium labeling, which enhances tracking capabilities in metabolic studies compared to other similar compounds that may not have this isotopic distinction .

Q & A

Q. How should researchers design experiments to account for temporal variability in urinary phthalate glucuronide concentrations?

- Answer : Longitudinal sampling protocols (e.g., baseline, post-exposure time points like D2, D4-D10, and recovery phases like +48h) are critical. Use non-parametric statistical tests (e.g., Kruskal-Wallis) to analyze log-transformed concentration data, as phthalate metabolites often exhibit non-normal distributions. Reference time-resolved concentration trends from untargeted metabolomics studies to validate sampling intervals .

Q. What criteria should guide the selection of reference standards for synthesizing or analyzing deuterated phthalate glucuronides?

- Answer : Prioritize isotopically labeled analogs (e.g., phenyl-d4) with ≥95% isotopic purity to avoid interference in mass spectrometry. Validate standards against unlabeled counterparts (e.g., via CAS 2528-16-7 for Monobenzyl Phthalate) to confirm retention times and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in phthalate glucuronide stability data across studies?

- Answer : Conduct factorial design experiments to isolate variables affecting stability (e.g., pH, temperature, enzymatic activity). For example, test β-glucuronidase efficiency across pH 4.5–7.0 and temperatures (25–37°C) using 4-methylumbelliferyl-β-D-glucuronide as a positive control . Multivariate analysis (e.g., PCA) can identify confounding factors such as matrix effects or co-eluting isomers .

Q. What advanced strategies are recommended for assessing cumulative exposure risks of phthalate glucuronides in epidemiological studies?

- Answer : Integrate pharmacokinetic (PK) modeling with biomonitoring data to account for metabolic interconversion (e.g., hydrolysis of glucuronides back to free phthalates). Use cumulative risk assessment frameworks that weight metabolites by their toxic equivalence factors (TEFs), referencing established data gaps in phthalate toxicity pathways .

Q. How do structural modifications (e.g., phenyl-d4 labeling) influence the enzymatic interactions of phthalate glucuronides?

- Answer : Deuterium labeling alters hydrogen bonding and steric effects, potentially reducing β-glucuronidase hydrolysis rates. Compare kinetic parameters (Km, Vmax) between labeled and unlabeled compounds using Michaelis-Menten assays. For phenyl-d4 analogs, monitor isotopic effects via NMR or high-resolution MS to confirm structural integrity post-reaction .

Q. What experimental controls are essential when studying glucuronide-mediated interference in bacterial or mammalian enzyme assays?

- Answer : Include competitive inhibitors (e.g., 4-nitrophenyl-β-D-glucuronide) and negative controls (e.g., heat-inactivated enzymes) to distinguish specific glucuronidase activity from non-specific hydrolysis. For mammalian systems, validate assays with cell lysates pretreated with glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) .

Methodological Notes

- Data Interpretation : Address non-linear pharmacokinetics by applying mixed-effects models to account for inter-individual variability in glucuronidation capacity .

- Analytical Validation : Cross-validate LC-MS/MS results with fluorescence-based detection (e.g., 4-methylumbelliferyl substrates) for glucuronidase activity assays .

- Synthesis Guidance : For novel glucuronides, optimize Koenigs-Knorr reactions using silver carbonate as a catalyst, and characterize products via [1H/13C NMR] and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.